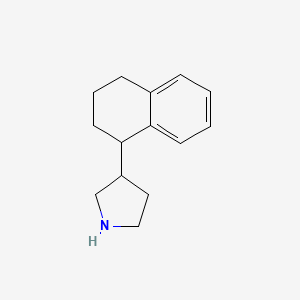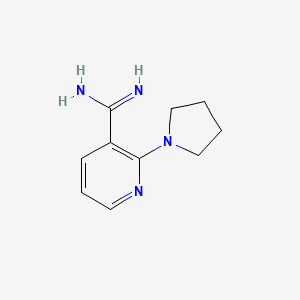
2-(Pyrrolidin-1-yl)nicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-1-yl)nicotinimidamide is a compound that features a pyrrolidine ring attached to a nicotinimidamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and its role as an intermediate in various chemical reactions. The presence of both the pyrrolidine and nicotinimidamide groups endows the compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)nicotinimidamide can be achieved through a multi-step process involving the formation of the pyrrolidine ring followed by its attachment to the nicotinimidamide moiety. One common method involves the reaction of nicotinic acid derivatives with pyrrolidine under specific conditions. For instance, the reaction of nicotinic acid chloride with pyrrolidine in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-1-yl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolidine compounds .
Applications De Recherche Scientifique
2-(Pyrrolidin-1-yl)nicotinimidamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-1-yl)nicotinimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the nicotinimidamide moiety can modulate the compound’s overall activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a ketone group.
Nicotinamide: A compound with a similar nicotinic acid-derived structure but without the pyrrolidine ring.
Pyrrolidin-2,5-dione: Another related compound with a pyrrolidine ring and two ketone groups.
Uniqueness
2-(Pyrrolidin-1-yl)nicotinimidamide is unique due to the combination of the pyrrolidine ring and the nicotinimidamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H14N4 |
|---|---|
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C10H14N4/c11-9(12)8-4-3-5-13-10(8)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H3,11,12) |
Clé InChI |
PBVXWXWRYSQQKP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=CC=N2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)

![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
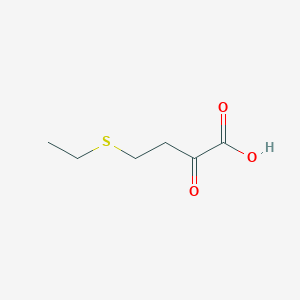
aminehydrochloride](/img/structure/B13586788.png)
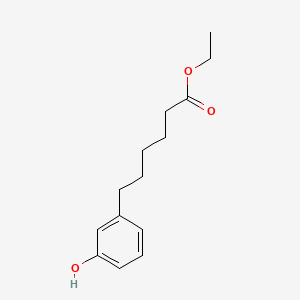

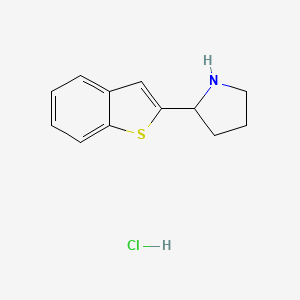

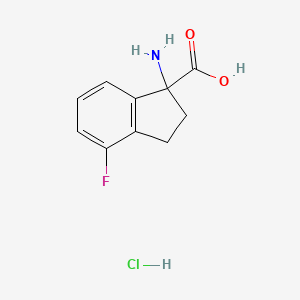
![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
